molecular formula C9H13BrN2O2S B13147981 tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate

tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate

Cat. No.: B13147981
M. Wt: 293.18 g/mol
InChI Key: SHOSFJXGSKFVEQ-UHFFFAOYSA-N
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Description

tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate is a chemical compound with the molecular formula C9H13BrN2O2S. It is a derivative of thiazole and carbamate, characterized by the presence of a bromine atom at the 2-position of the thiazole ring and a tert-butyl group attached to the carbamate moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate can be synthesized through a multi-step reaction process. One common method involves the reaction of tert-butyl N-(2-bromothiazol-4-yl)carbamate with potassium carbonate and a palladium catalyst in a solvent mixture of 1,4-dioxane and water. The reaction is typically carried out at elevated temperatures (70-100°C) under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., potassium carbonate) and a palladium catalyst.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate is unique due to its specific substitution pattern on the thiazole ring and the presence of the tert-butyl group. These structural features confer distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C9H13BrN2O2S

Molecular Weight

293.18 g/mol

IUPAC Name

tert-butyl N-[(2-bromo-1,3-thiazol-4-yl)methyl]carbamate

InChI

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)11-4-6-5-15-7(10)12-6/h5H,4H2,1-3H3,(H,11,13)

InChI Key

SHOSFJXGSKFVEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CSC(=N1)Br

Origin of Product

United States

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